![molecular formula C10H11ClF3NO B13035268 (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a chiral center and functional groups such as amino, chloro, and trifluoromethyl, makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and ®-(+)-epichlorohydrin.
Reaction Conditions: The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]ethanol: A structurally related compound with different functional groups.
Uniqueness
(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI-Schlüssel |
UGVWZZDBVGYSLF-ANLVUFKYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Kanonische SMILES |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



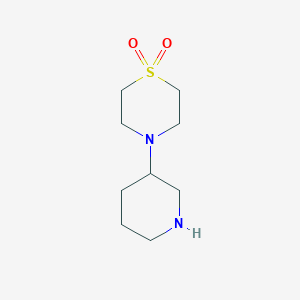
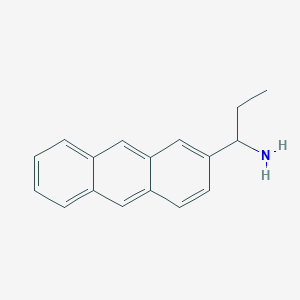
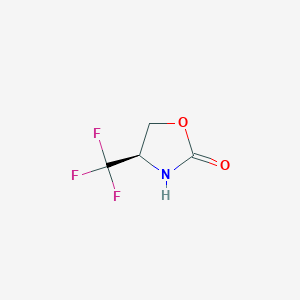
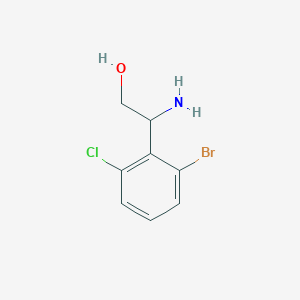
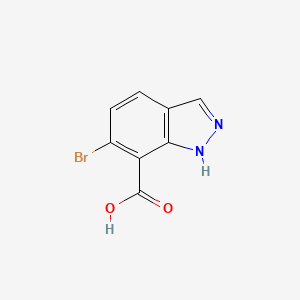
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
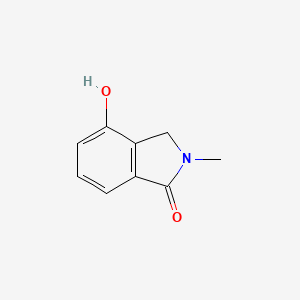
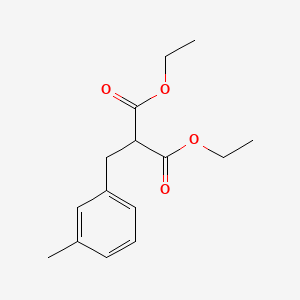
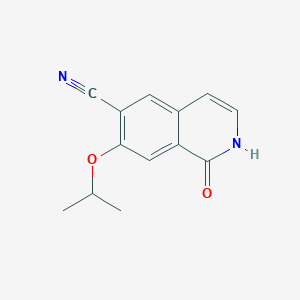
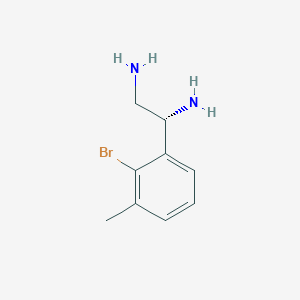
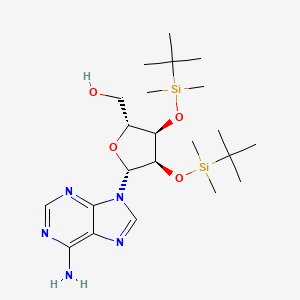
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)

